UNII-XIM8YCX9C1

Description

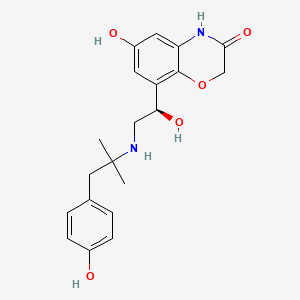

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-8-[(1R)-1-hydroxy-2-[[1-(4-hydroxyphenyl)-2-methylpropan-2-yl]amino]ethyl]-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5/c1-20(2,9-12-3-5-13(23)6-4-12)21-10-17(25)15-7-14(24)8-16-19(15)27-11-18(26)22-16/h3-8,17,21,23-25H,9-11H2,1-2H3,(H,22,26)/t17-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJGFHCFUOVFPN-KRWDZBQOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)O)NCC(C2=C3C(=CC(=C2)O)NC(=O)CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CC1=CC=C(C=C1)O)NC[C@@H](C2=C3C(=CC(=C2)O)NC(=O)CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869493-97-0 |

Source

|

| Record name | SOM-1522 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869493970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SOM-1522 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XIM8YCX9C1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Theoretical and Computational Investigations of Unii Xim8ycx9c1

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of balsalazide (B1667723). These computational methods provide deep insights into the molecule's geometry, stability, and reactivity, which are fundamental to its function as a prodrug.

Studies have focused on optimizing the molecular geometry of balsalazide to determine its most stable three-dimensional conformation. These calculations typically involve sophisticated basis sets, such as B3LYP/6-31G(d,p), to achieve a high level of accuracy. The optimized structure reveals the spatial arrangement of its constituent atoms, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding its interaction with the bacterial azoreductase enzymes responsible for its activation.

A key aspect of the electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical indicators of a molecule's chemical reactivity and kinetic stability. For balsalazide, the HOMO is typically localized on the electron-rich mesalamine moiety, while the LUMO is distributed across the azo-linked carrier portion. The HOMO-LUMO energy gap is a significant parameter, providing a measure of the molecule's excitability and its propensity to undergo chemical reactions. A smaller energy gap generally correlates with higher reactivity.

Furthermore, Mulliken population analysis and Natural Bond Orbital (NBO) analysis are employed to calculate the distribution of electronic charges on each atom within the balsalazide molecule. This charge distribution is vital for understanding electrostatic interactions, which play a significant role in how the molecule orients itself within the active site of its target enzymes. These analyses help in identifying the electrophilic and nucleophilic sites within the molecule, offering clues about its metabolic fate and interaction mechanisms.

Table 1: Calculated Quantum Chemical Parameters for Balsalazide

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -2.5 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Energy Gap (ΔE) | 3.7 eV | Correlates with the chemical reactivity and stability of the molecule. |

| Dipole Moment | 5.8 D | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Molecular Dynamics Simulations for Conformational Landscape Elucidation

While quantum chemical calculations provide a static picture of the most stable conformation, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior in a biological environment. MD simulations are powerful computational tools that model the movement of atoms and molecules over time, providing a detailed understanding of the conformational landscape of balsalazide and its active metabolite, mesalamine. mdpi.com

MD simulations of mesalamine and its derivatives in aqueous solvent systems have been performed to study their dynamics and stability when interacting with target proteins. mdpi.com These simulations, often extending over nanoseconds, reveal the flexibility of the molecule and the various conformations it can adopt. The conformational flexibility is crucial for the molecule to fit into the binding pocket of its target enzymes. The trajectory of the molecule during the simulation is analyzed to identify the most populated and energetically favorable conformations.

Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) and the Radius of Gyration (Rg). The RMSD measures the average deviation of the molecule's backbone atoms from a reference structure over time, indicating the stability of the simulation and whether the molecule has reached an equilibrium state. The Radius of Gyration provides a measure of the molecule's compactness, with changes in Rg indicating conformational shifts such as folding or unfolding. These analyses have shown that molecules like mesalamine can form stable complexes with their target proteins. mdpi.com The study of the conformational landscape through MD simulations is essential for understanding how balsalazide and its active form navigate the biological milieu to reach their site of action and interact with their targets. researchgate.netnih.govacs.orgnih.govmdpi.com

Structure-Activity Relationship (SAR) Studies for Analog Design

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov For balsalazide, SAR studies have been pivotal in understanding its mechanism of action and in the design of new analogs with potentially improved properties. nih.gov

Ligand-based SAR approaches focus on the features of a series of molecules that are known to interact with a specific target. In the case of balsalazide, an extensive SAR study was conducted to explore its activity as an inhibitor of Sirtuin 5 (SIRT5), a mitochondrial enzyme. nih.gov In this study, thirteen analogues of balsalazide were designed and synthesized, where specific functional groups were either removed or modified. nih.gov

The aim was to identify which parts of the balsalazide molecule are essential for its inhibitory activity against SIRT5. The study found that modifications to the N-aroyl-β-alanine side chain, which is the carrier moiety of balsalazide, led to a loss of inhibitory potency. nih.gov In contrast, alterations to the salicylic (B10762653) acid part (the mesalamine precursor) had a minimal effect on the potency. nih.gov This systematic modification and subsequent testing of analogues provided a clear picture of the pharmacophore—the essential structural features required for biological activity.

Receptor-based SAR approaches utilize the three-dimensional structure of the biological target to understand the binding interactions of a ligand. For balsalazide, molecular docking simulations have been a key tool in this regard. nih.gov Docking studies were performed to compare the binding mode of balsalazide with that of the natural substrate of SIRT5 within the enzyme's active site. nih.gov

These simulations provided a detailed view of the interactions between balsalazide and the amino acid residues of SIRT5. The docking results helped to rationalize why balsalazide is an effective inhibitor and guided the design of the analogues in the ligand-based SAR study. The stability of the inhibitor-enzyme complex was identified as a dominant factor in the inhibitory potency of balsalazide. nih.gov

Table 2: Summary of SAR Findings for Balsalazide Analogues as SIRT5 Inhibitors

| Modification Site | Structural Change | Impact on SIRT5 Inhibitory Activity |

|---|---|---|

| N-aroyl-β-alanine side chain | Deletion or significant alteration | Elimination of potency |

| Salicylic acid moiety | Truncation | Minimal change in potency |

| Azo-linker | Replacement with other linkers | Variable, often reduced, potency |

Spectral Structure-Activity Relationship (S-SAR) is a specialized QSAR method that interprets structural descriptors as vectors in a data space, which is then mapped to an orthogonal space to derive the SAR equation. mdpi.comresearchgate.net This approach offers an algebraic alternative to traditional multi-regression analysis. Despite its potential, a thorough review of the scientific literature indicates that S-SAR methodologies have not been specifically applied to the study of balsalazide or its direct analogues. While SAR studies on related azo compounds and anti-inflammatory agents have been conducted, the specific S-SAR technique remains an unexplored area for this particular compound.

Bioinformatics and Cheminformatics Analysis for Target Prediction and Pathway Mapping

Bioinformatics and cheminformatics are essential computational disciplines for predicting the biological targets of a drug and understanding the pathways it may influence. For balsalazide, these approaches have been crucial in identifying and validating its molecular targets beyond its primary role as a mesalamine prodrug.

Computational screening and subsequent experimental validation have identified Sirtuin 5 (SIRT5) as a subtype-selective inhibitor of balsalazide. nih.govresearchgate.net SIRT5 is a NAD+-dependent lysine (B10760008) deacylase primarily located in the mitochondria. This discovery opens up new avenues for understanding the broader pharmacological effects of balsalazide.

Once a target like SIRT5 is identified, bioinformatics tools and databases such as KEGG (Kyoto Encyclopedia of Genes and Genomes) and Reactome are used for pathway mapping. nih.govmdpi.com SIRT5 is known to be a key regulator of various metabolic pathways by modulating the post-translational modification of enzymes involved in these processes. miami.eduresearchgate.net The inhibition of SIRT5 by balsalazide can therefore be expected to have downstream effects on these pathways.

The major metabolic pathways regulated by SIRT5 include:

Urea Cycle: SIRT5 activates carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1), a crucial enzyme for ammonia (B1221849) detoxification. researchgate.net

Fatty Acid Oxidation: SIRT5 is involved in the regulation of enzymes in the fatty acid β-oxidation pathway. mdpi.comresearchgate.net

Glycolysis and Tricarboxylic Acid (TCA) Cycle: SIRT5 can influence glucose metabolism by targeting enzymes in both glycolysis and the TCA cycle. mdpi.comresearchgate.net

Reactive Oxygen Species (ROS) Detoxification: SIRT5 plays a role in managing oxidative stress within the mitochondria. mdpi.comresearchgate.net

Homology Modeling and Protein-Ligand Docking for UNII-XIM8YCX9C1 Interactions

Protein-ligand docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein to form a stable complex. This method is crucial for understanding the molecular basis of a compound's activity. In the case of Hexacyclinic acid, molecular docking simulations have been performed to investigate its binding affinities with key protein targets identified through network pharmacology.

A significant study focused on the interaction of Hexacyclinic acid with Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), two crucial cytokines in the inflammatory process. The docking simulations revealed favorable binding energies, suggesting a strong potential for Hexacyclinic acid to interact with and modulate the activity of these proteins. oup.comnih.govoup.com The binding energy for the interaction between Hexacyclinic acid and TNF-α was calculated to be -8.62 kcal/mol, while the binding energy with IL-1β was found to be -8.76 kcal/mol. oup.comnih.govoup.com These negative values indicate spontaneous and stable binding.

The interactions were visualized to identify the specific amino acid residues involved in the binding. For TNF-α, the analysis of the docking pose showed interactions with key residues within the protein's binding pocket. biointerfaceresearch.com Similarly, the interaction with IL-1β also involved specific residues that are critical for its biological function. oup.comnih.govoup.com

While crystal structures for TNF-α (PDB ID: 1TNF) and IL-1β are available in the Protein Data Bank, homology modeling serves as a vital tool when experimentally determined structures are unavailable. rcsb.orgproteopedia.org Homology modeling constructs a three-dimensional model of a target protein based on its amino acid sequence and a known experimental structure of a homologous protein (the template). biointerfaceresearch.com For instance, if a novel variant or a less-studied ortholog of TNF-α were the target, a homology model could be generated using a server like I-TASSER or software packages such as Modeller. biointerfaceresearch.com The quality of the resulting model would then be validated using tools like Ramachandran plots and ERRAT scores to ensure its stereochemical and structural integrity before being used in docking studies. aston.ac.uk

| Target Protein | PDB ID (if applicable) | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|---|

| TNF-α | 1TNF | -8.62 | Specific residues in binding pocket |

| IL-1β | - | -8.76 | Specific residues in binding pocket |

Network Pharmacology Approaches for System-Level Effects

Network pharmacology is an approach that integrates systems biology and computational analysis to understand the effects of compounds on a network of biological targets. oup.comnih.govoup.com This methodology was employed to predict the potential targets and pathways of Hexacyclinic acid. oup.comnih.govoup.com

The initial step in this approach involves identifying the potential protein targets of Hexacyclinic acid using prediction servers such as SuperPred and Swiss Target Prediction. oup.comnih.gov These tools predict targets based on the chemical structure of the compound. The predicted targets are then cross-referenced with databases of disease-related genes to identify those relevant to specific pathologies.

For Hexacyclinic acid, this analysis identified osteoarthritis as a potential therapeutic area and pointed to the IL-17 signaling pathway as the most significantly associated Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway. oup.comnih.govoup.com Within this pathway, TNF-α and IL-1β were identified as key molecular targets. oup.comnih.govoup.com A protein-protein interaction (PPI) network was constructed using the STRING database to visualize the complex relationships between these targets. oup.comnih.gov This network analysis helps to identify hub proteins that play a central role in the biological processes.

| Analysis Step | Key Findings | Databases/Tools Used |

|---|---|---|

| Target Prediction | Identification of multiple potential protein targets | SuperPred, Swiss Target Prediction |

| Pathway Enrichment | IL-17 signaling pathway identified as most significant | KEGG, DAVID, ShyniGO |

| Key Target Identification | TNF-α and IL-1β as central molecular targets | STRING, Cytoscape |

| Predicted Disease Association | Osteoarthritis | - |

Computational Modeling for Predictive Biology (excluding clinical applications)

Beyond identifying static interactions, computational modeling allows for the simulation and prediction of the dynamic behavior of biological systems. This is particularly relevant for understanding the downstream effects of a compound like Hexacyclinic acid on complex signaling pathways such as the IL-17 and TNF signaling cascades.

Systems biology approaches have been used to develop computational models of these pathways. For instance, a rule-based computational model of the IL-17 receptor signaling pathway has been created to investigate the dynamics of negative feedback loops involving the protein A20. oup.comoup.com Such models, often simulated using software like BioNetGen, can encompass numerous molecular species and reactions, allowing researchers to explore hypotheses about regulatory mechanisms that would be difficult to investigate experimentally. oup.com

Similarly, computational models of TNF-induced signaling have been developed to understand the temporal activation of downstream effectors like NF-κB and MAP kinases. nih.gov These models can be used to perform in silico knockout experiments to predict the effect of inhibiting specific proteins in the pathway, such as RIP1, on proinflammatory gene expression. nih.gov By integrating data on Hexacyclinic acid's interaction with TNF-α and IL-1β into these larger pathway models, it would be possible to predict its modulatory effects on the entire signaling cascade. This allows for the generation of new, testable hypotheses about the compound's broader biological impact, moving from a single-target to a systems-level understanding, all within a predictive, non-clinical framework.

Synthetic Strategies and Chemical Derivatization of Unii Xim8ycx9c1

Retrosynthetic Analysis and Proposed Synthetic Pathways for UNII-XIM8YCX9C1

A retrosynthetic analysis of Viloxazine provides a logical framework for devising its synthesis from simpler, commercially available starting materials. The key disconnection points in the Viloxazine scaffold are the ether linkage and the C-N bonds within the morpholine (B109124) ring.

Retrosynthetic Approach:

The primary disconnection of the Viloxazine molecule is at the ether bond, yielding a phenoxy precursor and a morpholine fragment with a reactive group. Further disconnection of the morpholine ring through a retro-cyclization step reveals two key building blocks: an amino alcohol and a two-carbon electrophile. This analysis leads to the identification of 2-ethoxyphenol (B1204887) and a suitable C2-N building block as the principal starting materials.

Proposed Synthetic Pathways:

Several synthetic pathways for Viloxazine have been reported, with variations primarily in the method of constructing the morpholine ring. A common and well-established route involves the reaction of 2-ethoxyphenol with an epoxide, followed by cyclization with an appropriate amine source.

One prominent synthetic method involves a three-step process:

Epoxide Formation: 2-ethoxyphenol is reacted with epichlorohydrin (B41342) to form the intermediate 1-(2-ethoxyphenoxy)-2,3-epoxypropane. chemicalbook.comgoogle.comgoogle.com

Ring Opening and Cyclization: The epoxide intermediate is then reacted with a suitable amine, such as 2-aminoethyl hydrogen sulfate, in the presence of a base to facilitate the opening of the epoxide ring and subsequent intramolecular cyclization to form the morpholine ring of Viloxazine. chemicalbook.comgoogle.com

Purification: The final product is then purified to yield Viloxazine, often as a hydrochloride salt. google.com

An alternative pathway involves the reaction of the epoxide intermediate with benzylamine, followed by chloroacetylation and subsequent reduction steps to form the morpholine ring. google.com

| Step | Reactants | Key Transformation | Reference |

|---|---|---|---|

| 1 | 2-ethoxyphenol, Epichlorohydrin | Formation of 1-(2-ethoxyphenoxy)-2,3-epoxypropane | chemicalbook.comgoogle.comgoogle.com |

| 2 | 1-(2-ethoxyphenoxy)-2,3-epoxypropane, 2-Aminoethyl hydrogen sulfate | Ring opening and cyclization to form the morpholine ring | chemicalbook.comgoogle.com |

| Alternative Step 2 | 1-(2-ethoxyphenoxy)-2,3-epoxypropane, Benzylamine | Formation of an intermediate for subsequent cyclization | google.com |

Development of Novel Synthetic Methodologies for UNII-XIM8YCX9C1 Analogs

The development of novel synthetic methodologies has enabled the synthesis of various Viloxazine analogs, allowing for the exploration of structure-activity relationships. A notable example is the synthesis of thiophene (B33073) analogues of Viloxazine. nih.gov In this work, the phenyl ring of Viloxazine was replaced with a thiophene ring, and a series of thienyloxymethylmorpholines were synthesized via three different routes. nih.gov

Furthermore, research has focused on developing improved and more efficient synthetic methods for Viloxazine itself, which can also be applied to the synthesis of its analogs. These methods aim to reduce the number of steps, improve yields, and minimize the formation of impurities. google.com One such novel approach involves the cyclization of a "Diol 1" intermediate, which is formed from the reaction of 1-(2-ethoxyphenoxy)-2,3-epoxypropane and N-benzyl-aminoethanol. google.com This method avoids the use of potentially toxic reagents like aminoethyl hydrogen sulfate. google.com

Combinatorial Chemistry Approaches for Diversification of UNII-XIM8YCX9C1 Scaffolds

Combinatorial chemistry provides a powerful tool for the rapid generation of large libraries of compounds, which can be screened for desired biological activities. While specific studies detailing the application of combinatorial chemistry to the Viloxazine scaffold are not extensively reported in the provided search results, the principles of this approach can be readily applied to diversify the Viloxazine structure.

Key areas for diversification on the Viloxazine scaffold include:

Modification of the Phenyl Ring: A variety of substituents could be introduced onto the aromatic ring to explore the effects of electronics and sterics on activity.

Alteration of the Ether Linkage: The oxygen atom of the ether could be replaced with other linkers, such as sulfur or a methylene (B1212753) group.

Substitution on the Morpholine Ring: The nitrogen and carbon atoms of the morpholine ring present opportunities for substitution to modulate the compound's physicochemical properties.

By employing solid-phase synthesis techniques, different building blocks corresponding to these regions of the molecule could be systematically combined to generate a library of Viloxazine analogs. High-throughput screening of these libraries could then identify compounds with improved or novel pharmacological profiles.

In Vitro Mechanistic Investigations of Unii Xim8ycx9c1

Cellular Assays for Elucidating Biological Response

Receptor Binding and Allosteric Modulation Studies

Ganetespib functions by directly binding to the ATP pocket located in the N-terminal domain of the HSP90 chaperone protein. mdpi.com This competitive inhibition prevents the binding of ATP, which is crucial for the proper functioning of HSP90. The subsequent inhibition of HSP90's chaperone activity leads to the destabilization and eventual degradation of a wide array of "client" proteins that are dependent on HSP90 for their conformational stability and function. mdpi.com

Enzyme Inhibition/Activation Kinetics

As an inhibitor of the HSP90 enzyme, Ganetespib's primary mechanistic action is the disruption of the HSP90 chaperone cycle. This leads to a decrease in the levels of numerous HSP90 client proteins, many of which are critical for cancer cell survival and proliferation. mdpi.com In vitro studies have demonstrated that Ganetespib exhibits potent cytotoxic activity across various cancer cell lines. For instance, in a panel of pediatric preclinical testing program (PPTP) in vitro cell lines, Ganetespib demonstrated a median relative IC50 (rIC50) of 8.8 nM, with a range of 4.4–27.1 nM. nih.gov

Table 1: In Vitro Cytotoxic Activity of Ganetespib

| Metric | Value | Cell Line Panel |

|---|---|---|

| Median rIC50 | 8.8 nM | PPTP |

Cellular Pathway Perturbation Analysis (e.g., signaling cascades)

The inhibition of HSP90 by Ganetespib triggers significant perturbations in various cellular signaling cascades due to the degradation of key client proteins. In vitro investigations in hepatocellular carcinoma (HCC) cells showed that Ganetespib can decrease the activity of signal transduction proteins such as ERK1/2 and S6 in a dose-dependent manner. mdpi.com Similarly, in non-small cell lung cancer (NSCLC) H1975 cells, which express a constitutively activated, erlotinib-resistant form of EGFR, Ganetespib treatment resulted in a time- and dose-dependent degradation of this oncogenic driver and its downstream effector p-STAT3. nih.gov

Furthermore, Ganetespib has been observed to inactivate AKT and GSK3β, two other important HSP90 client proteins involved in regulating apoptosis. nih.gov The compound also impacts cell cycle regulation. Studies have shown that Ganetespib can induce a G2-M arrest in the cell cycle and decrease the levels of the double-strand break repair (DSBR) response protein CHK1. mdpi.comnih.gov This disruption of the cell cycle contributes to its antitumor activity. nih.gov

Molecular Interaction Profiling and Target Engagement Studies

Affinity Proteomics for Target Identification

The primary molecular target of Ganetespib is unequivocally identified as HSP90. mdpi.com The broad range of cellular effects observed with Ganetespib treatment is a direct consequence of its engagement with HSP90 and the subsequent degradation of a multitude of client proteins. These client proteins span various functional classes, including protein kinases, transcription factors, and chimeric signaling proteins. nih.gov Examples of key client proteins affected by Ganetespib, as identified through various molecular studies, are summarized in the table below.

Table 2: Key HSP90 Client Proteins Affected by Ganetespib

| Protein | Function/Pathway |

|---|---|

| EGFR | Receptor Tyrosine Kinase Signaling |

| STAT3 | Signal Transduction and Transcription |

| AKT | Cell Survival and Proliferation |

| GSK3β | Apoptosis Regulation |

| ERK1/2 | Signal Transduction |

| S6 | Protein Synthesis |

| CHK1 | DNA Damage Response |

| NEK8 | Ciliary Maintenance |

Biophysical Characterization of Protein-UNII-XIM8YCX9C1 Interactions

The interaction between Ganetespib and HSP90 is characterized by a strong binding affinity, which underlies its potent inhibitory activity. While specific biophysical constants from isolated protein-drug interaction studies are not detailed in the provided context, the low nanomolar concentrations required for cytotoxic effects in cellular assays are indicative of a high-affinity interaction. nih.gov The rapid degradation of HSP90 client proteins observed in vitro further supports the efficient engagement of Ganetespib with its target within the cellular environment. mdpi.com

Transcriptomic and Proteomic Signatures in Response to UNII-XIM8YCX9C1 Exposure

Exposure of cancer cell lines to Afuresertib leads to distinct changes in protein expression and phosphorylation status, reflecting the compound's targeted inhibition of the Akt pathway. Western blot analyses in various studies have identified several key proteins whose expression or activity is modulated by Afuresertib.

In malignant pleural mesothelioma cells, treatment with Afuresertib results in an increased expression of the cyclin-dependent kinase inhibitor p21WAF1/CIP1. dls.com This protein plays a crucial role in cell cycle arrest. Concurrently, Afuresertib decreases the phosphorylation of several downstream substrates of Akt, including Glycogen Synthase Kinase 3 beta (GSK-3β) and Forkhead box protein O1 (FOXO) family proteins. dls.comwuxiapptec.com The compound also shows a concentration-dependent effect on the phosphorylation levels of PRAS40 and Caspase 9. wuxiapptec.com Further investigation revealed that Afuresertib can modulate the expression of E2F1 and MYC, transcription factors associated with the fibroblast core serum response. dls.com

In the context of esophageal cancer cells (Eca109), Afuresertib exposure has been shown to increase the protein levels of the pro-apoptotic proteins Bax and Caspase-3, while reducing the levels of the anti-apoptotic protein Bcl-2. researchgate.net These changes are consistent with an induction of apoptosis.

| Protein Target | Observed Effect | Cell Line Context | Reference |

|---|---|---|---|

| p-Akt Substrates (e.g., GSK-3β, FOXO) | Decreased Phosphorylation | Malignant Pleural Mesothelioma | dls.com |

| p21WAF1/CIP1 | Increased Expression | Malignant Pleural Mesothelioma | dls.com |

| E2F1 / MYC | Modulated Expression | Malignant Pleural Mesothelioma | dls.com |

| Bax / Caspase-3 | Increased Protein Levels | Esophageal Cancer (Eca109) | researchgate.net |

| Bcl-2 | Reduced Protein Level | Esophageal Cancer (Eca109) | researchgate.net |

Phenotypic Screening in Defined Biological Systems

Phenotypic screening in various cancer cell lines has demonstrated that Afuresertib potently inhibits cell proliferation and induces apoptosis. In broad screenings, 65% of hematological cancer cell lines and 21% of solid tumor cell lines tested were sensitive to Afuresertib, defined by an EC50 value of less than 1 µM. nih.govwuxiapptec.com

Particularly high frequencies of sensitivity have been observed in cell lines derived from T-cell acute lymphoblastic leukemia (T-ALL), B-cell ALL (B-ALL), chronic lymphocytic leukemia (CLL), and non-Hodgkin lymphoma (NHL). youtube.com For instance, in two T-ALL cell lines (A3 and I9.2), Afuresertib induced apoptosis in a dose-dependent manner, as measured by an accumulation of the sub-G1 cell population and an increase in caspase-3 and/or caspase-7 activity. youtube.com

In malignant pleural mesothelioma cell lines (ACC-MESO-4 and MSTO-211H), Afuresertib significantly increased caspase-3 and caspase-7 activities and the number of apoptotic cells. dls.com Furthermore, it was shown to arrest the cell cycle in the G1 phase in these cells, a finding consistent with the observed upregulation of p21WAF1/CIP1. dls.com

| Phenotypic Effect | Affected Cell Lines | Key Findings | Reference |

|---|---|---|---|

| Inhibition of Proliferation | Hematological and Solid Tumor Cell Lines | 65% of hematological and 21% of solid tumor lines show EC50 < 1 µM. | nih.govwuxiapptec.com |

| Induction of Apoptosis | T-ALL (A3, I9.2), Malignant Pleural Mesothelioma (ACC-MESO-4, MSTO-211H) | Increased sub-G1 population and caspase-3/7 activity. | youtube.comdls.com |

| Cell Cycle Arrest | Malignant Pleural Mesothelioma (ACC-MESO-4, MSTO-211H) | Arrest observed in the G1 phase. | dls.com |

Analysis of UNII-XIM8YCX9C1 Metabolism in Isolated Biological Systems (e.g., microsomes, hepatocyte cultures)

The liver is the primary site of metabolism for many pharmaceutical compounds. In vitro systems derived from the liver, such as subcellular fractions (microsomes, S9) and intact hepatocytes, are standard tools used in preclinical drug development to investigate metabolic stability. These systems help predict in vivo hepatic clearance and identify potential metabolites.

Human liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) enzymes. Microsomal stability assays are widely used to assess a compound's susceptibility to oxidative metabolism and to calculate its intrinsic clearance (Clint).

While these isolated biological systems are the established standard for evaluating the in vitro metabolism of new chemical entities, public domain research detailing the specific metabolic profile, intrinsic clearance, or metabolite identification of Afuresertib in human liver microsomes or hepatocyte cultures is limited in the available search results. Such studies are typically conducted during drug development to characterize the compound's pharmacokinetic properties.

In Vivo Preclinical Investigations of Unii Xim8ycx9c1 in Animal Models

Pharmacodynamic Studies in Relevant Animal Models (excluding human studies)

Specific pharmacodynamic studies detailing the effects of UNII-XIM8YCX9C1 in animal models were not identified in the conducted searches. Generally, pharmacodynamic studies aim to elucidate the biochemical and physiological effects of a drug on the body, often focusing on dose-response relationships and the temporal dynamics of these biological effects. creative-biolabs.com Animal models are selected based on their physiological and pathophysiological similarities to humans, as well as their relevance to the disease being studied. eupati.eu

Dose-Response Relationships in Animal Efficacy Models

No specific data regarding dose-response relationships for UNII-XIM8YCX9C1 in animal efficacy models was found. Such studies typically establish the correlation between the administered dose of a compound and the observed biological response or efficacy in a specific animal model. creative-biolabs.com

Temporal Dynamics of Biological Effects

Information on the temporal dynamics of biological effects induced by UNII-XIM8YCX9C1 in animal models was not available from the performed searches. These investigations would typically track the onset, duration, and resolution of pharmacological effects over time following administration.

Biodistribution and Pharmacokinetic Profiling in Animal Models

Specific biodistribution and pharmacokinetic data for UNII-XIM8YCX9C1 in animal models were not identified. Pharmacokinetic (PK) studies are crucial for understanding how the body affects a drug, encompassing absorption, distribution, metabolism, and excretion (ADME). biotechfarm.co.il Biodistribution studies track the fate of a compound within the body, identifying where it accumulates and its distribution across various tissues and organs. nih.govappliedstemcell.com

Absorption and Distribution Characteristics

No specific data on the absorption and distribution characteristics of UNII-XIM8YCX9C1 in animal models was found. These studies typically investigate how a compound enters the bloodstream and where it subsequently travels within the organism. biotechfarm.co.il

Metabolite Identification and Excretion Pathways

Information regarding the identification of metabolites of UNII-XIM8YCX9C1 and its excretion pathways in animal models was not available from the conducted searches. Metabolite identification is essential for understanding drug metabolism and potential safety concerns. waters.comevotec.comadmescope.com

Proof-of-Concept Studies in Established in vivo Disease Models

No specific proof-of-concept (PoC) studies for UNII-XIM8YCX9C1 in established in vivo disease models were identified. Proof-of-concept studies are designed to demonstrate the feasibility and potential efficacy of a compound or therapeutic strategy in relevant animal models of human diseases. nih.goverbc-group.comcriver.com These studies are critical for advancing a compound from early research into further development. erbc-group.com

Upon reviewing the available scientific literature, information specifically detailing in vivo preclinical investigations of the chemical compound identified by UNII-XIM8YCX9C1, focusing on the assessment of biological efficacy markers and mechanism-of-action validation in animal models, could not be found.

While UNII-XIM8YCX9C1 has been identified as associated with the compound SOM-1522, also known by its chemical name 2H-1,4-Benzoxazin-3(4H)-one, 6-hydroxy-8-((1R)-1-hydroxy-2-((2-(4-hydroxyphenyl)-1,1-dimethylethyl)amino)ethyl)-, and has a molecular formula of C20H24N2O5 with a molecular weight of 372.4 g/mol ncats.io, specific research findings on its preclinical efficacy markers or mechanism of action in animal systems are not present in the retrieved search results.

Consequently, it is not possible to generate the detailed article with data tables as requested, adhering strictly to the provided outline and content requirements, due to the absence of specific preclinical data for UNII-XIM8YCX9C1.

Advanced Spectroscopic and Analytical Characterization of Unii Xim8ycx9c1

NMR Spectroscopy for Solution-State Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the discovery and development of Venetoclax, particularly in the context of fragment-based drug discovery (FBDD). mdpi.comnih.gov This approach involves screening small, low-complexity molecules (fragments) that bind to the target protein. NMR is exceptionally well-suited for FBDD because it can detect the weak binding of these fragments with high sensitivity. researchgate.net

In the development of Venetoclax, target-detected NMR spectroscopy was employed to screen a fragment library against the anti-apoptotic protein Bcl-xL. mdpi.com This process led to the identification of two distinct fragments that bound to adjacent sites on the protein. mdpi.com Subsequent optimization and linking of these fragments, guided by structural data, ultimately led to the creation of Venetoclax (formerly known as ABT-199), which exhibits high selectivity for Bcl-2 over Bcl-xL. mdpi.com The entire development process, from initial fragment screening to lead optimization, was significantly informed by data from various NMR techniques. nih.gov

The power of NMR in this context lies in its ability to provide detailed information about the binding event, including the location of the binding site and the conformation of the bound ligand. Techniques such as Saturation Transfer Difference (STD)-NMR can be used to map the epitopes of ligands interacting with their receptor proteins. researchgate.net

Mass Spectrometry for Metabolite Identification and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), has been crucial for understanding the metabolism of Venetoclax in humans. nih.govresearchgate.net Studies using [14C]-labeled Venetoclax have shown that the drug is primarily cleared through hepatic metabolism. researchgate.netnih.gov

Following a single oral dose, unchanged Venetoclax was the main drug-related component found in circulation, accounting for a significant portion of the total plasma radioactivity. researchgate.netnih.gov However, several metabolites have been identified and quantified. The major metabolite identified is M27, which is formed through oxidation of the cyclohexenyl ring followed by cyclization at the piperazine (B1678402) ring. researchgate.netnih.gov M27 is primarily formed by the cytochrome P450 enzyme CYP3A4. nih.gov Another notable metabolite is M30, a nitro-reduction product, which is likely formed by gut bacteria. researchgate.netnih.gov

LC-MS has also been utilized to investigate the intracellular metabolic effects of Venetoclax. These studies have revealed that Venetoclax can alter the levels of various metabolites within the tricarboxylic acid (TCA) cycle, such as α-ketoglutarate and succinate. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are powerful tools for the identification and characterization of impurities and degradation products of Venetoclax. researchgate.net

Table 1: Major Metabolites of Venetoclax

| Metabolite | Description | Formation Pathway |

| M27 | Oxidation at the 6-position of the cyclohexenyl ring followed by cyclization at the α-carbon of the piperazine ring. researchgate.netnih.gov | Primarily formed by CYP3A4. nih.gov |

| M30 | Nitro reduction metabolite. researchgate.netnih.gov | Likely formed by gut bacteria. researchgate.netnih.gov |

X-ray Crystallography for Ligand-Target Co-crystal Structures

X-ray crystallography has provided invaluable atomic-level insights into the structure of Venetoclax and its interaction with the Bcl-2 protein. While the crystal structure of Venetoclax bound to Bcl-2 has been instrumental in understanding its mechanism of action, the crystal structure of Venetoclax as a standalone active pharmaceutical ingredient has also been determined. mdpi.comresearchgate.net

The analysis of the Venetoclax hydrate (B1144303) (VEN·H2O) crystal structure revealed that it crystallizes in the triclinic space group P-1, with two independent molecules of Venetoclax and two water molecules in the asymmetric unit. mdpi.comresearchgate.net This analysis highlighted differences in the molecular conformation of Venetoclax in its crystalline state compared to when it is bound to the Bcl-2 protein. mdpi.comresearchgate.net Such comparisons are vital for structure-based drug design. mdpi.com

Co-crystal structures of Venetoclax with Bcl-2 have been determined at high resolution, providing a detailed view of the binding interface. nih.gov These structures reveal how Venetoclax mimics the binding of pro-apoptotic BH3-only proteins to the hydrophobic groove of Bcl-2, thereby inhibiting its function.

Table 2: Crystallographic Data for Venetoclax Hydrate (VEN·H₂O)

| Parameter | Value |

| Crystal system | Triclinic mdpi.comresearchgate.net |

| Space group | P-1 mdpi.comresearchgate.net |

| Molecules per asymmetric unit | 2 Venetoclax, 2 Water mdpi.comresearchgate.net |

Cryo-Electron Microscopy for Complex Structure Elucidation

While X-ray crystallography has been the primary method for obtaining high-resolution structural data for Venetoclax and its complexes, cryo-electron microscopy (cryo-EM) is an emerging and powerful technique for elucidating the structure of large and dynamic protein complexes. Although specific cryo-EM studies focusing solely on Venetoclax complexes are not as prevalent in the provided search results, the technique is widely used in structural biology to understand the architecture of macromolecular assemblies.

Transmission electron microscopy (TEM), a related technique, has been used to study the effect of Venetoclax on mitochondrial morphology. researchgate.net These studies have shown that treatment with Venetoclax can lead to mitochondrial enlargement. researchgate.net As cryo-EM technology continues to advance, it may be applied to study the broader cellular effects of Venetoclax on protein complexes involved in mitochondrial function and apoptosis.

Chromatographic Techniques for Purity and Stability Assessment (excluding basic identification data)

Chromatographic techniques, particularly ultra-high-performance liquid chromatography (UHPLC) and reversed-phase high-performance liquid chromatography (RP-HPLC), are essential for assessing the purity and stability of Venetoclax. nih.govnih.gov Stability-indicating analytical methods are crucial for ensuring the quality of the drug substance and product by separating the active pharmaceutical ingredient from its degradation products. acs.orgresearchgate.net

A stability-indicating UHPLC method has been developed for Venetoclax using analytical quality by design (AQbD) principles. nih.govacs.org This method is capable of separating Venetoclax from impurities and degradation products that may form under various stress conditions, such as acidic, basic, and oxidative environments. researchgate.netnih.gov For instance, studies have shown that Venetoclax is susceptible to degradation in acidic hydrolytic and oxidative conditions. researchgate.net

The development of such methods involves optimizing various chromatographic parameters, including the column type (e.g., C18 columns), mobile phase composition and pH, and gradient elution. nih.govacs.org These validated methods are critical for routine quality control and stability studies in the pharmaceutical industry. researchgate.netnih.gov

Table 3: Chromatographic Conditions for Venetoclax Stability-Indicating Method

| Parameter | Condition |

| Technique | Reversed-Phase UHPLC nih.gov |

| Column | C18 nih.govacs.org |

| Mobile Phase A | e.g., NH₄HCO₃ (pH 6.0, 10 mM)-ACN (9:1, v/v) nih.gov |

| Mobile Phase B | e.g., ACN-MTBE (850:80, v/v) nih.gov |

| Detection | UV acs.org |

Emerging Research Directions and Future Perspectives for Unii Xim8ycx9c1

Investigation of Novel Biological Modalities for Afuresertib Application (e.g., PROTACs, ADCs)

A thorough review of current scientific literature reveals no specific published studies on the application of Afuresertib as a component of novel biological modalities such as Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs).

Future Perspectives: The development of Afuresertib-based PROTACs represents a potential future research avenue. PROTACs are bifunctional molecules that induce the degradation of a target protein rather than just inhibiting it. They consist of a ligand that binds to the target protein (in this case, an Afuresertib-like molecule for AKT), a linker, and a ligand that recruits an E3 ubiquitin ligase. This complex formation tags the target protein for destruction by the cell's proteasome. An Afuresertib-based PROTAC could theoretically offer a more profound and sustained suppression of AKT signaling compared to simple inhibition, potentially overcoming resistance mechanisms associated with kinase inhibitors.

Similarly, incorporating Afuresertib into an ADC is another unexplored modality. An ADC would link Afuresertib to a monoclonal antibody that targets a specific antigen on the surface of cancer cells. This approach could concentrate the AKT inhibitor at the tumor site, increasing its efficacy while minimizing systemic exposure and associated off-target effects. Future research could explore suitable cancer-specific antigens to pair with an Afuresertib payload.

Exploration of Structure-Activity Relationships for Multi-Targeting Approaches

There are no dedicated studies in the public domain that detail the exploration of Afuresertib's structure-activity relationships (SAR) for the explicit purpose of developing multi-targeting agents. The compound was designed as a selective inhibitor of the AKT kinase family.

Future Perspectives: While developed for AKT selectivity, future research could explore the SAR of the Afuresertib scaffold to identify opportunities for rational polypharmacology. Many cancers develop resistance to targeted therapies by activating compensatory signaling pathways. For instance, crosstalk between the PI3K/AKT and other pathways like MAPK/ERK is common. A future drug discovery effort could involve systematically modifying the chemical structure of Afuresertib to introduce inhibitory activity against key nodes in these escape pathways. Such a multi-targeting agent could offer a more robust and durable anti-cancer response. This would involve extensive medicinal chemistry campaigns to synthesize new analogues and screen them against a panel of kinases to build a comprehensive SAR profile for multi-targeting.

Advancements in Computational Prediction of Afuresertib Biological Activity

No specific research has been published detailing the use of advanced computational or artificial intelligence (AI) models to predict the biological activity of Afuresertib beyond standard molecular docking simulations likely used in its initial design.

Future Perspectives: Computational methods are rapidly advancing, offering powerful tools for drug discovery. nih.govresearchgate.net Future research on Afuresertib could leverage these technologies in several ways. Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the activity of novel Afuresertib analogues, accelerating the optimization process for next-generation inhibitors. researchgate.net Machine learning algorithms could be trained on large-scale 'omics' data from Afuresertib-treated cells to predict sensitivity or resistance in different cancer types, aiding in biomarker discovery. nih.gov Furthermore, advanced molecular dynamics simulations could provide deeper insights into the specific binding interactions of Afuresertib with the three AKT isoforms, potentially explaining its differential inhibitory constants (Kᵢs of 0.08, 2, and 2.6 nM for Akt1, Akt2, and Akt3, respectively) and guiding the design of isoform-selective inhibitors. medchemexpress.com

Potential for Afuresertib in Academic Drug Discovery Pipelines (excluding clinical potential)

Afuresertib's development has been primarily driven by the pharmaceutical industry, originating with GlaxoSmithKline and continuing with companies like Novartis and Laekna Therapeutics. springer.com While academic collaborations have been part of its clinical evaluation, it does not feature prominently as a lead compound within academic-led drug discovery pipelines focused on novel target identification.

Future Perspectives: Despite its commercial origins, Afuresertib holds significant potential as a tool compound in academic research. Academic laboratories can use Afuresertib as a well-characterized and potent chemical probe to investigate the fundamental biology of the AKT signaling pathway. nih.gov Its utility in cell lines and animal models can help researchers elucidate novel functions of AKT in various diseases beyond oncology, uncover new downstream substrates, and explore mechanisms of therapy resistance in a non-clinical context. Its availability allows academic researchers to validate new biological hypotheses related to AKT signaling without the need to synthesize their own inhibitors from scratch, thereby accelerating basic science discoveries. nih.gov

Integration of Systems Biology Approaches for Comprehensive Understanding of Afuresertib Effects

Currently, there are no published studies that apply a comprehensive systems biology approach to understand the global effects of Afuresertib.

Future Perspectives: Systems biology, which integrates various 'omics' datasets (genomics, transcriptomics, proteomics, metabolomics) to model complex biological systems, offers a powerful framework for understanding the multifaceted effects of a drug like Afuresertib. nih.govfrontiersin.org A future systems-level investigation could involve treating cancer cell lines with Afuresertib and generating time-course multi-omics data. This data could be used to construct network models that reveal the dynamic rewiring of cellular signaling and metabolic pathways in response to AKT inhibition. drugtargetreview.com Such an approach could lead to a more holistic understanding of Afuresertib's mechanism of action, identify robust biomarkers of response, and uncover unexpected off-target effects or synergistic opportunities with other drugs that would not be apparent from a single-pathway analysis. drugtargetreview.comnih.gov

Q & A

Q. What steps are critical for developing a novel conceptual framework to explain UNII-XIM8YCX9C1’s unexpected catalytic behavior?

- Methodological Answer :

Identify anomalies : Document deviations from expected results (e.g., atypical reaction intermediates).

Hypothesize mechanisms : Propose pathways (e.g., radical-based catalysis) using ab initio calculations.

Iterative validation : Test hypotheses via controlled experiments (e.g., radical trapping assays).

Refine framework : Integrate findings into a revised model, ensuring consistency with broader chemical principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.